molecular formula C10H18ClNO B13964618 2-(2-Chloroethyl)-8-oxa-2-azaspiro[4.5]decane

2-(2-Chloroethyl)-8-oxa-2-azaspiro[4.5]decane

Cat. No.: B13964618
M. Wt: 203.71 g/mol
InChI Key: GWCRVGPCEVAZTO-UHFFFAOYSA-N
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Description

2-(2-Chloroethyl)-8-oxa-2-azaspiro[45]decane is a chemical compound with a unique spirocyclic structure This compound is characterized by the presence of a spiro junction, where two rings share a single atom The compound’s structure includes a chloroethyl group, an oxa (oxygen) atom, and an azaspiro (nitrogen-containing spiro) moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloroethyl)-8-oxa-2-azaspiro[4.5]decane typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a suitable spirocyclic precursor with 2-chloroethanol under basic conditions. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of 2-chloroethanol is replaced by the spirocyclic nitrogen atom, forming the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as distillation or chromatography. The goal is to achieve high efficiency and scalability for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloroethyl)-8-oxa-2-azaspiro[4.5]decane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the chloroethyl group to an ethyl group or other reduced forms.

    Substitution: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while substitution reactions can produce a variety of substituted spirocyclic compounds.

Scientific Research Applications

2-(2-Chloroethyl)-8-oxa-2-azaspiro[4.5]decane has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex spirocyclic compounds and studying spirocyclic chemistry.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It may be used in the synthesis of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2-Chloroethyl)-8-oxa-2-azaspiro[4.5]decane involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to modifications in protein function or DNA structure. The spirocyclic structure may also influence the compound’s binding affinity and selectivity for certain targets, affecting its overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Chloroethyl)-8-oxa-2-azaspiro[45]decane is unique due to its specific combination of functional groups and spirocyclic structure

Properties

Molecular Formula

C10H18ClNO

Molecular Weight

203.71 g/mol

IUPAC Name

2-(2-chloroethyl)-8-oxa-2-azaspiro[4.5]decane

InChI

InChI=1S/C10H18ClNO/c11-4-6-12-5-1-10(9-12)2-7-13-8-3-10/h1-9H2

InChI Key

GWCRVGPCEVAZTO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC12CCOCC2)CCCl

Origin of Product

United States

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